N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride

Overview

Description

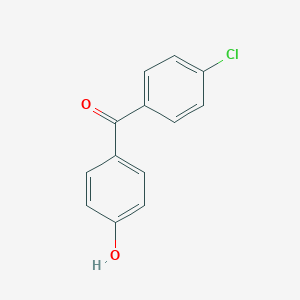

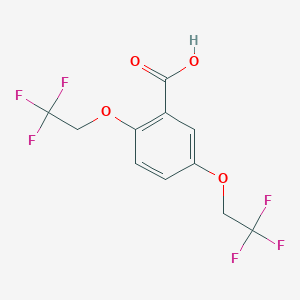

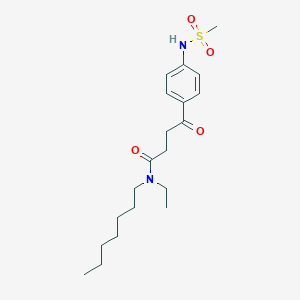

Lidocaine Impurity K, also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, is an impurity standard of Lidocaine . Lidocaine is a local numbing agent, which works by altering the signal conduction in neurons by blocking the fast voltage-gated Na+ channels .

Molecular Structure Analysis

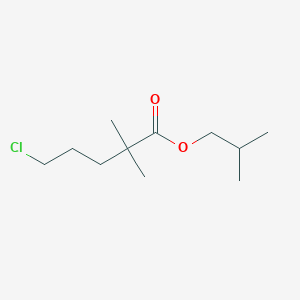

The molecular formula of Lidocaine Impurity K is C13H21ClN2O, and its molecular weight is 256.77 . Further structural analysis would require more specific data such as infrared, mass, and nuclear magnetic resonance spectroscopy .Scientific Research Applications

Impact on Vasorelaxation and ATP-sensitive K+ Channels : Lidocaine has been shown to differentially modify the effects of ATP-sensitive K+ channels in vasorelaxation. Mild alkalinization and acidification can modify the effects of lidocaine on vasorelaxation mediated by ATP-sensitive K+ channels, suggesting its potential role in cardiovascular pharmacology (Kinoshita et al., 2001).

Chromatographic Determination and Quality Control : Liquid chromatographic methods have been developed for determining lidocaine and its impurities, which are crucial for maintaining the quality control of pharmaceuticals containing lidocaine (Mohammad, 2009).

Effects on Intracellular Calcium Oscillations : Studies have found that lidocaine can significantly reduce the oscillation rate of intracellular calcium in neonatal rat cardiomyocytes. This is relevant in understanding lidocaine’s role in cardiac physiology and its potential cardiotoxicity (McCaslin & Butterworth, 2000).

Inhibition of Potassium Efflux in Erythrocytes : Lidocaine inhibits potassium efflux and hemolysis in erythrocytes during oxidative stress in vitro. This effect, not explained by free radical scavenging properties, suggests lidocaine’s protective role against oxidative stress, relevant in clinical practices like intravenous regional anesthesia (Lenfant et al., 2000).

Stability-Indicating UPLC Method for Lidocaine Determination : A stability-indicating ultra performance liquid chromatography (UPLC) method has been developed for determining lidocaine and its degradation impurities in pharmaceutical dosage forms, highlighting its importance in pharmaceutical analysis (Prathyusha et al., 2013).

Photocatalytic Degradation of Lidocaine : Tungsten trioxide (WO3) nanoparticles have been used for the degradation of lidocaine under visible and sunlight irradiation, suggesting a potential environmental application in removing pharmaceutical pollutants (Fakhri & Behrouz, 2015).

Lidocaine as a Non-linear Optical Material : Lidocaine barbiturate has been identified as a novel organic material with significant non-linear optical effects, indicating its potential application in photonics (Gryl et al., 2013).

Neuromuscular Block Enhancement : Lidocaine has been found to augment a neuromuscular block from nondepolarizing muscle relaxants, which is significant in understanding its interactions with other drugs in anesthesia (Lee et al., 2002).

Mechanism of Action

Target of Action

Lidocaine Impurity K, also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, primarily targets sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons.

Mode of Action

The compound interacts with its targets by inhibiting the sodium ion channels . This blockade prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . By reducing the permeability of cell membranes to sodium, it decreases membrane depolarization, blocking the propagation of the action potential, and hence decreases the neural conduction of pain stimuli .

Biochemical Pathways

The affected biochemical pathway primarily involves the transmission of nerve impulses . By blocking sodium channels, Lidocaine Impurity K inhibits the propagation of action potentials in neurons . This results in a numbing effect on the tissues where the medication is applied, effectively blocking the sensations of pain .

Pharmacokinetics

It is absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Lidocaine Impurity K’s action is the numbing of local tissues , which makes it an effective local anesthetic . It can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others .

Safety and Hazards

Future Directions

Lidocaine and its impurities have potential for future research, particularly in the field of pain management. There is interest in understanding the pathophysiology of Lidocaine metabolism to minimize the risk of morbidity and mortality associated with its use . Additionally, the potential for drug interactions due to Lidocaine’s metabolism by the cytochrome P450 system is a significant area of study .

Biochemical Analysis

Biochemical Properties

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, like Lidocaine, is expected to interact with various enzymes and proteins, particularly those involved in signal conduction in neurons . The nature of these interactions primarily involves the blocking of fast voltage-gated Na+ channels , which disrupts the normal flow of signals along the neurons.

Cellular Effects

The effects of this compound on cells are likely to be similar to those of Lidocaine. Lidocaine has been shown to have an inhibitory effect on sodium (Na+) inward flow, thereby affecting cellular processes . It also influences cell function by impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to be similar to that of Lidocaine. Lidocaine acts by blocking the fast voltage-gated Na+ channels in neurons . This blocking action disrupts the normal flow of signals along the neurons, leading to a numbing effect .

Temporal Effects in Laboratory Settings

Studies on Lidocaine have shown that it has a well-sustained release efficacy

Dosage Effects in Animal Models

Studies on Lidocaine have shown that it has significant release effects in rats, and these effects have a dose-dependency

Metabolic Pathways

Lidocaine is metabolized by the cytochrome P450 system Given the structural similarity, it is likely that this compound is metabolized through similar pathways

Transport and Distribution

Given its structural similarity to Lidocaine, it is likely to be quickly absorbed in the heart, brain, kidney, and other tissues with a rich blood supply .

Subcellular Localization

Given its role in blocking fast voltage-gated Na+ channels , it is likely to be localized in the neuronal cell membrane where these channels are present.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBVJVUJAPCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.